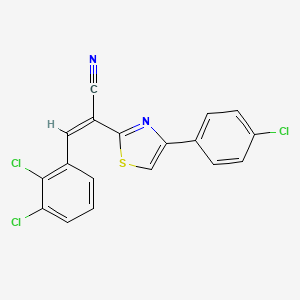

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile

Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile is a halogenated acrylonitrile derivative featuring a thiazole core substituted with a 4-chlorophenyl group at the 4-position and a 2,3-dichlorophenyl moiety at the β-position of the acrylonitrile scaffold. The Z-configuration of the acrylonitrile double bond is critical for its stereoelectronic properties, which influence molecular interactions in biological systems .

Properties

IUPAC Name |

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,3-dichlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3N2S/c19-14-6-4-11(5-7-14)16-10-24-18(23-16)13(9-22)8-12-2-1-3-15(20)17(12)21/h1-8,10H/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEVDGANFHYSAT-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where chlorinated benzene derivatives react with nucleophiles.

Formation of the Acrylonitrile Moiety: The acrylonitrile group is typically introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile typically involves a multi-step process starting from easily accessible precursors. The compound can be synthesized through condensation reactions involving thiazole derivatives and acrylonitrile. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's configuration and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile against various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against gastric cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics . The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. It has been evaluated for its ability to reduce inflammation in preclinical models, showing promise as a therapeutic agent for conditions characterized by chronic inflammation . The compound's efficacy was compared against established non-steroidal anti-inflammatory drugs (NSAIDs), revealing a favorable profile in terms of both potency and safety.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile is crucial for optimizing its pharmacological properties. Variations in the substituents on the thiazole and acrylonitrile moieties can significantly influence biological activity. For example, modifications to the chlorophenyl groups have been shown to enhance selectivity toward cancer cells while minimizing toxicity to normal cells .

Case Study: Gastric Cancer Treatment

A comprehensive study involving (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile was conducted on a panel of human gastric cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways . This study suggests that this compound could be developed further as a targeted therapy for gastric cancer.

Case Study: Inflammatory Disease Models

Another study focused on evaluating the anti-inflammatory effects of this compound in animal models of arthritis. The administration of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile resulted in a marked reduction in inflammatory markers and joint swelling compared to control groups treated with placebo . These findings support its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated using molecular formula C₁₈H₁₀Cl₃N₂S.

Key Observations :

Halogenation Patterns: The target compound’s 2,3-dichlorophenyl group distinguishes it from analogue 26 (3,4-dichlorophenyl), which alters electronic distribution and steric bulk. This difference may impact receptor binding; for example, compound 26 demonstrated estrogenic activity due to its para-chloro substitution pattern .

Biological Activity :

- Thiazole-acrylonitrile hybrids in showed antioxidant activity (e.g., compounds 5, 6, 17 with IC₅₀ values superior to ascorbic acid in DPPH assays). The target compound’s dichlorophenyl-thiazole system may similarly enhance radical scavenging.

- Compound 26’s estrogenic activity suggests halogen position directly influences receptor modulation, implying the target compound’s 2,3-dichloro configuration could confer distinct selectivity .

Synthetic Yields and Feasibility: Thiazole-acrylonitriles are typically synthesized via Knoevenagel condensation, achieving yields of 66–88% . The target compound’s synthesis would likely follow similar protocols, though the dichlorophenyl group may require optimized reaction conditions due to steric hindrance.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl and 2,3-dichlorophenyl groups increase electrophilicity of the acrylonitrile double bond, enhancing reactivity toward nucleophiles (e.g., thiols in enzyme active sites).

- Hydrophobicity : The dichlorophenyl-thiazole system increases logP compared to furan or methylphenyl analogues (e.g., ), likely improving membrane permeability.

Biological Activity

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, chlorophenyl groups, and an acrylonitrile moiety. Its molecular formula is , with a molecular weight of approximately 348.25 g/mol. The presence of chlorine atoms is notable as they can influence the compound's reactivity and biological activity.

Antitumor Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent antiproliferative activity. For instance, it demonstrated significant growth inhibition in human leukemia (HCT116) and breast cancer (MCF7) cell lines, with reported IC50 values around 5.48 µM and 4.53 µM respectively .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : It disrupts the cell cycle progression, leading to apoptosis in cancer cells.

- DNA Interaction : Studies suggest that it interacts with DNA, potentially intercalating or forming adducts that hinder replication .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substituents on the thiazole and phenyl rings significantly affect the biological activity:

- Chlorine Substitution : The presence of chlorine atoms on the phenyl rings enhances cytotoxicity by increasing electron density and improving binding affinity to target proteins.

- Thiazole Ring Influence : Variations in the thiazole structure can lead to different biological profiles; for example, modifications at the 2-position often yield compounds with enhanced antitumor activity .

Case Studies

- Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile against various cancer cell lines. The results indicated that compounds with similar scaffolds had IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising alternative for cancer treatment .

- Neuropharmacological Effects : In addition to anticancer properties, preliminary studies have suggested potential neuroprotective effects. Compounds sharing structural similarities with (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile have shown anticonvulsant activity in animal models, indicating a broader therapeutic scope .

Q & A

Q. What are the recommended synthetic routes for (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves two key steps:

Thiazole Ring Formation : Utilize the Hantzsch thiazole synthesis, where α-haloketones (e.g., 4-(4-chlorophenyl)-2-bromoacetophenone) react with thiourea under reflux in ethanol .

Acrylonitrile Addition : Perform a Knoevenagel condensation between the thiazole intermediate and 2,3-dichlorobenzaldehyde using malononitrile and a base catalyst (e.g., piperidine) in refluxing toluene .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

- Adjust solvent polarity (e.g., DMF for solubility vs. toluene for selectivity) to enhance yields .

Q. How is the geometric isomerism (Z/E configuration) of this acrylonitrile derivative confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : The (Z)-isomer exhibits distinct coupling constants (J = 10–12 Hz for vinyl protons) due to restricted rotation around the double bond .

- X-ray Crystallography : Resolve spatial arrangement of substituents; for example, the (Z)-configuration shows the nitrile group and thiazole ring on the same side .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₀Cl₃N₂S) .

- FT-IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-S-C in thiazole at ~650 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) and detect trace isomers .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methyl groups) on the phenyl rings influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- 4-Chlorophenyl (Thiazole Substituent) : Enhances lipophilicity, improving membrane permeability in cellular assays .

- 2,3-Dichlorophenyl (Acrylonitrile Substituent) : Increases steric bulk, potentially blocking metabolic degradation (e.g., CYP450 interactions) .

- Comparative Assays : Test analogs with nitro/methoxy groups to evaluate electronic effects on enzyme inhibition (e.g., IC₅₀ shifts in kinase assays) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm activity via independent methods (e.g., fluorescence polarization for enzyme inhibition + Western blot for target modulation) .

- Meta-Analysis : Cross-reference data from structural analogs (e.g., 4-nitrophenyl derivatives) to identify substituent-specific trends .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., tyrosine kinases)?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding poses in kinase ATP pockets; prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu883 in EGFR) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; analyze RMSD fluctuations to predict resistance mutations .

- QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.